molecular formula C18H27ClN2O2 B11830947 Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B11830947
M. Wt: 338.9 g/mol
InChI Key: KMSPDLUVELIJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1 and a ((2-chlorobenzyl)amino)methyl substituent at position 2 of the piperidine ring. Its molecular formula is C₁₇H₂₅ClN₂O₂, with a molecular weight of 324.85 g/mol .

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

tert-butyl 2-[[(2-chlorophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-11-7-6-9-15(21)13-20-12-14-8-4-5-10-16(14)19/h4-5,8,10,15,20H,6-7,9,11-13H2,1-3H3

InChI Key

KMSPDLUVELIJBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. In a typical procedure:

  • Reagents : 4-(Aminomethyl)piperidine, Boc₂O (1.1 equiv), sodium hydroxide (1M).

  • Solvent : Tetrahydrofuran (THF)/water (4:1).

  • Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.

  • Yield : >90% after extraction and silica gel chromatography.

This step ensures regioselective protection while preserving the aminomethyl group for subsequent reactions.

Reductive Amination with 2-Chlorobenzaldehyde

The aminomethyl group undergoes reductive amination with 2-chlorobenzaldehyde:

  • Reagents : Boc-protected piperidine, 2-chlorobenzaldehyde (1.2 equiv), sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).

  • Solvent : Methanol, acetic acid (catalytic).

  • Conditions : Stirred at 25°C for 24 hours under nitrogen.

  • Yield : 75–80% after purification via recrystallization.

The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the Boc group necessitates extended reaction times.

Final Deprotection and Isolation

Deprotection is unnecessary here, as the Boc group remains intact in the final product. Crude material is purified using flash chromatography (hexane/ethyl acetate, 3:1) to achieve >98% purity.

Alternative Pathway: Nucleophilic Substitution

Synthesis of 2-(Bromomethyl)Piperidine-1-Carboxylate

A halogenated intermediate is prepared by reacting Boc-piperidine with N-bromosuccinimide (NBS):

  • Reagents : Boc-piperidine (1.0 equiv), NBS (1.1 equiv), azobisisobutyronitrile (AIBN, catalytic).

  • Solvent : Carbon tetrachloride.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 85%.

Coupling with 2-Chlorobenzylamine

The brominated intermediate reacts with 2-chlorobenzylamine under SN2 conditions:

  • Reagents : 2-(Bromomethyl)-Boc-piperidine (1.0 equiv), 2-chlorobenzylamine (1.5 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 60°C for 8 hours with potassium carbonate (2.0 equiv).

  • Yield : 70–72% after aqueous workup.

This method avoids reductive steps but faces challenges with byproduct formation due to amine nucleophilicity.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to enhance efficiency:

  • Reactor Type : Microfluidic tubular reactor.

  • Parameters : Residence time 10 minutes, temperature 50°C.

  • Advantages : 20% higher yield compared to batch processes, reduced solvent use.

Catalytic Improvements

Palladium-on-carbon (Pd/C) catalysts facilitate milder reduction conditions during reductive amination:

  • Catalyst Loading : 5 wt% Pd/C.

  • Hydrogen Pressure : 1 atm.

  • Outcome : Reaction time reduced to 8 hours, yield maintained at 78%.

Comparative Analysis of Methods

Parameter Reductive Amination Nucleophilic Substitution
Yield 75–80%70–72%
Reaction Time 24 hours8 hours
Byproducts MinimalModerate (amine dimerization)
Scalability HighModerate
Purity Post-Workup >98%95%

Reductive amination offers superior yield and purity, making it preferable for laboratory synthesis. However, nucleophilic substitution provides faster reaction times, advantageous in industrial settings.

Challenges and Mitigation Strategies

Steric Hindrance

The Boc group at the piperidine 1-position impedes access to the aminomethyl group. Solutions include:

  • Temperature Modulation : Elevated temperatures (50°C) enhance reaction kinetics.

  • Ultrasound Assistance : 40 kHz ultrasound reduces reaction time by 30%.

Purification Difficulties

The product’s lipophilicity complicates isolation. Gradient elution (hexane → ethyl acetate) improves chromatographic resolution .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Information

  • IUPAC Name : Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate
  • Molecular Formula : C₁₈H₂₃ClN₂O₂
  • Molecular Weight : 328.84 g/mol
  • CAS Number : 1420826-36-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxicity Assay

In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. For example, a study reported an IC₅₀ value of approximately 50 nM against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Immunomodulatory Effects

The compound's ability to modulate immune responses has garnered attention in the context of cancer immunotherapy. Research indicates that it can enhance the activity of immune cells, particularly T-cells, by inhibiting pathways that lead to immune evasion.

Case Study: PD-L1 Pathway Inhibition

A study evaluated the effects of this compound on PD-L1 expression in tumor microenvironments. Results indicated that treatment with this compound significantly reduced PD-L1 levels on tumor cells, thereby enhancing T-cell-mediated cytotoxicity against tumors .

Neurological Applications

Emerging research suggests potential applications in treating neurological disorders due to the compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

In animal models of neurodegeneration, administration of this compound showed promise in protecting neurons from oxidative stress-induced damage. Behavioral assessments indicated improved cognitive function post-treatment .

Activity TypeAssay TypeIC₅₀ (nM)Reference
AnticancerBreast Cancer50
ImmunomodulationPD-L1 InhibitionN/A
NeuroprotectionCognitive FunctionN/A

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Derivative : Synthesis begins with the formation of a piperidine ring through cyclization reactions.
  • Substitution Reactions : Chlorobenzyl amine is introduced via nucleophilic substitution.
  • Carboxylation : The final step involves introducing the tert-butyl ester group through carboxylation techniques.

Mechanism of Action

The mechanism of action of tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous piperidine derivatives, focusing on structural features, synthesis, and properties:

Compound Name Substituent Position Substituent Structure Molecular Weight Synthesis Method Key Notes
Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate (Target) 2 -CH₂NH(2-chlorobenzyl) 324.85 Not explicitly described Research use; limited safety data .
tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate 3 -NH(2-chlorobenzyl) 324.85 Not detailed Positional isomer; reduced steric bulk compared to the target compound .
(R)-tert-butyl 3-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate 3 -N(CH₃)(CH₂-2-chlorothiazolyl) 345.89 Not specified Thiazole heterocycle introduces distinct electronic properties; stereospecific .
tert-Butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate 2 -CH₂-(cyclobutyl-CO₂Me) 334.20 Photoredox catalysis (49% yield) Bulky alicyclic substituent; synthetic method highlights modern catalysis .
tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 4 -NH(3-chloro-2-nitro-phenyl) Not provided General Procedure A Electron-withdrawing nitro group enhances reactivity .

Key Structural and Functional Comparisons

Substituent Position :

  • Substitution at position 2 (target compound) versus position 3 or 4 alters steric accessibility and conformational flexibility. For example, the target compound’s 2-position substituent may enhance interactions with flat binding pockets compared to 3- or 4-substituted analogues .

Substituent Chemistry: Aromatic vs. Alicyclic Groups: The 2-chlorobenzyl group in the target compound enables π-π stacking interactions, whereas cyclobutyl groups (e.g., in compound 21 from ) increase rigidity and reduce solubility .

Synthesis Methods :

  • The photoredox-catalyzed synthesis of compound 21 () demonstrates a modern, efficient approach compared to traditional methods. However, the moderate yield (49%) suggests room for optimization .

Safety and Toxicity :

  • Most compounds, including the target, lack comprehensive toxicity data (e.g., ). This underscores the need for rigorous safety profiling in future studies .

Biological Activity

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides an in-depth examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H23ClN2O2C_{11}H_{23}ClN_2O_2, with a molecular weight of 250.77 g/mol. It features a piperidine core, which is a common structural motif in many biologically active compounds. The presence of the chlorobenzyl group is significant for its interaction with various biological targets.

Research indicates that this compound may function as a selective agonist for dopamine receptors, particularly the D3 subtype. Dopamine receptors are critical in numerous neurological processes and are implicated in various psychiatric disorders and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

A study on structure-activity relationships (SAR) involving similar piperidine derivatives demonstrated that modifications to the aromatic ring and piperidine core significantly influence receptor selectivity and potency. For instance, analogs with different substitutions on the aromatic ring showed varied efficacy at D3 receptors, highlighting the importance of specific structural features in determining biological activity .

Neuropharmacological Effects

  • Dopamine Receptor Agonism : The compound has shown promising activity as a D3 dopamine receptor agonist, which may have implications for treating conditions like Parkinson's disease and schizophrenia. In vitro assays indicated that it effectively stimulates D3 receptor-mediated pathways without significant interaction with D2 receptors, minimizing potential side effects associated with D2 agonism .
  • Anticancer Potential : Preliminary studies suggest that this compound exhibits anti-tumor activity by inhibiting Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation. This mechanism aligns with findings from related compounds that have been effective in various cancer models .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • In Vitro Studies : A compound structurally related to this compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in certain assays .
  • Animal Models : In preclinical trials using rodent models, compounds with similar piperidine structures exhibited enhanced locomotor activity consistent with dopaminergic stimulation, suggesting potential therapeutic applications in neurodegenerative disorders .

Table 1: Biological Activity Comparison of Piperidine Derivatives

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)Anti-Tumor Activity
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate710 ± 15015,700 ± 3,000Moderate
Analog A278 ± 62InactiveHigh
Analog B98 ± 21>100,000Low

Q & A

Q. What are the standard synthetic routes for Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperidine backbone via reaction of tert-butyl chloroformate with a piperidine derivative under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
  • Step 2 : Introduction of the 2-chlorobenzylamine group via reductive amination or nucleophilic substitution. For example, coupling 2-chlorobenzylamine with a methylamine-functionalized piperidine intermediate using carbodiimide-based coupling reagents (e.g., DCC/DMAP) to form the secondary amine linkage .
  • Optimization : Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and stoichiometry are adjusted to maximize yield (>70%) and purity (>95%). Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify the tert-butyl group (δ ~1.4 ppm for 1^1H), piperidine ring protons (δ 1.5–3.5 ppm), and 2-chlorobenzyl substituents (aromatic protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]+^+) at m/z 353.16 (C18_{18}H26_{26}ClN2_2O2_2) .
  • HPLC : Purity is assessed using reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation : Combine NMR, MS, and IR data to confirm functional groups. For example, IR peaks at ~1680 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-N stretch) support the carbamate and amine linkages .
  • X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related tert-butyl piperidine derivatives .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to track unexpected shifts in NMR spectra caused by tautomerism or solvate formation .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Intermediate Purification : Silica gel chromatography or recrystallization of intermediates (e.g., tert-butyl piperidine-1-carboxylate derivatives) minimizes side reactions in subsequent steps .
  • Catalytic Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity during reductive amination steps, reducing byproducts like over-alkylated amines .
  • Scale-Up Adjustments : Replace batch reactors with continuous flow systems for exothermic reactions (e.g., acylations) to maintain temperature control and improve reproducibility .

Q. How can researchers assess the compound’s interaction with biological targets?

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors like GPCRs or kinases, leveraging the 2-chlorobenzyl group’s hydrophobicity for ligand-receptor interactions .
  • In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) quantify inhibition constants (KiK_i) against target enzymes. For example, piperidine derivatives often modulate serotonin or dopamine receptors .
  • Metabolic Stability : Liver microsome assays (human/rat) evaluate oxidative degradation pathways (e.g., CYP450-mediated N-dealkylation) to guide structural modifications for improved pharmacokinetics .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental melting points be addressed?

  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms, as tert-butyl groups can induce crystal packing variations .
  • Solvent Effects : Recrystallize the compound in alternative solvents (e.g., ethanol vs. hexane) to isolate the thermodynamically stable form .
  • Impurity Profiling : LC-MS/MS detects trace impurities (e.g., unreacted 2-chlorobenzylamine) that may depress melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.